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molecular formula C11H10N2O B8707631 4-(2-Aminopyridin-3-yl)phenol

4-(2-Aminopyridin-3-yl)phenol

Cat. No. B8707631
M. Wt: 186.21 g/mol
InChI Key: FPWAPXWDOARZNG-UHFFFAOYSA-N
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Patent
US08916551B2

Procedure details

A mixture of sodium carbonate decahydrate (86.0 g), tetrakis(triphenylphosphine)palladium(0) (7.76 g), (4-((tert-butyldimethylsilyl)oxy)phenyl)boronic acid (40 g) and 3-bromopyridin-2-amine (26.9 g) in DME (500 mL) and water (50 mL) was stirred at 90° C. for 24 hr. After cooling to room temperature, the aqueous layer was removed. The organic layer was filtered with NH-silica gel cartridge, and washed with EtOAc. The filtrate was concentrated in vacuo. The residue was recrystallized from EtOAc—IPE to give the title compound (25.0 g) as a pale yellow solid.
Name
sodium carbonate decahydrate
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
26.9 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.76 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
O.O.O.O.O.O.O.O.O.O.C(=O)([O-])[O-].[Na+].[Na+].[Si]([O:24][C:25]1[CH:30]=[CH:29][C:28](B(O)O)=[CH:27][CH:26]=1)(C(C)(C)C)(C)C.Br[C:35]1[C:36]([NH2:41])=[N:37][CH:38]=[CH:39][CH:40]=1>COCCOC.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[NH2:41][C:36]1[C:35]([C:28]2[CH:27]=[CH:26][C:25]([OH:24])=[CH:30][CH:29]=2)=[CH:40][CH:39]=[CH:38][N:37]=1 |f:0.1.2.3.4.5.6.7.8.9.10.11.12,^1:52,54,73,92|

Inputs

Step One
Name
sodium carbonate decahydrate
Quantity
86 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
40 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC1=CC=C(C=C1)B(O)O
Name
Quantity
26.9 g
Type
reactant
Smiles
BrC=1C(=NC=CC1)N
Name
Quantity
500 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
7.76 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90° C. for 24 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the aqueous layer was removed
FILTRATION
Type
FILTRATION
Details
The organic layer was filtered with NH-silica gel cartridge
WASH
Type
WASH
Details
washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from EtOAc—IPE

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC1=NC=CC=C1C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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